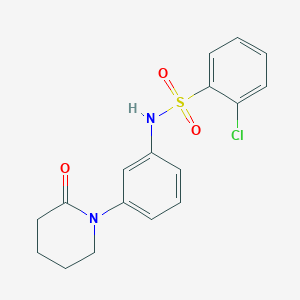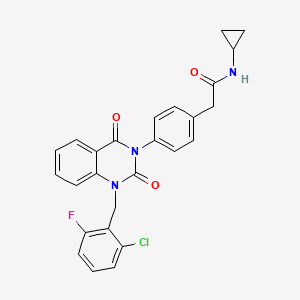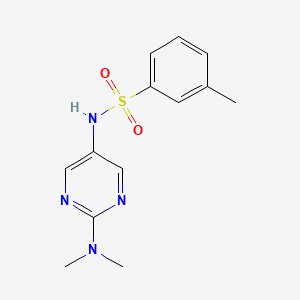
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride is a chemical compound with the CAS Number: 2248395-09-5 . It has a molecular weight of 271.23 and its IUPAC name is 1-(piperazin-1-ylmethyl)cyclohexan-1-ol dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride is 1S/C11H22N2O.2ClH/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13;;/h12,14H,1-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride is a powder . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) is explored for its potential in oncology due to its affinity for σ receptors. Modifications aim to reduce its lipophilicity to enhance its suitability as a positron emission tomography (PET) radiotracer, indicating its use in both therapeutic and diagnostic capacities. The study identifies (-)-(S)-9 as a σ(2)-selective agent with properties conducive to tumor cell entry, albeit with minimal antiproliferative activity, suggesting its potential in oncology-focused imaging and therapy (Abate et al., 2011).
Antidepressant and Antianxiety Effects
A novel series of compounds derived from 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited significant antidepressant and antianxiety activities in behavioral tests on mice. This indicates the potential application of such derivatives in treating mood disorders, with specific compounds reducing immobility times and showing significant antianxiety activity (Kumar et al., 2017).
Antibacterial and Antifungal Activities
2-{1’-Aryl-1’-[4’’-(2’’’,3’’’-dichlorophenyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives showed moderate activity against Gram-positive and Gram-negative bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Roshan, 2018).
Anticancer Activity
Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives synthesized through condensation processes exhibited good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells. These findings highlight the potential of such compounds in developing new anticancer therapeutics (Kumar et al., 2013).
Anti-mycobacterial Activity
Piperazine and its analogues have been identified as potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This comprehensive review details the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, suggesting their potential in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-(piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13;;/h12,14H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZXLTNJUQZGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCNCC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2568809.png)
![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2568810.png)



![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2568824.png)



![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2568828.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2568829.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

